molecular formula C9H14N3Na2O14P3 B13698492 sodium,[[[(2R,3S,4R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate

sodium,[[[(2R,3S,4R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate

Cat. No.: B13698492
M. Wt: 527.12 g/mol
InChI Key: NFQMDTRPCFJJND-UHFFFAOYSA-L
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Description

Cytidine-5’-triphosphate disodium salt, also known by its MDL number MFCD00078193, is a nucleoside triphosphate with a pyrimidine ring. It is a crucial component in the synthesis of RNA and plays a significant role in various biochemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cytidine-5’-triphosphate disodium salt can be synthesized through enzymatic phosphorylation of cytidine monophosphate (CMP) using cytidine monophosphate kinase and nucleoside diphosphate kinase. The reaction conditions typically involve the presence of adenosine triphosphate (ATP) as a phosphate donor and magnesium ions as cofactors .

Industrial Production Methods

Industrial production of cytidine-5’-triphosphate disodium salt often involves microbial fermentation processes. Specific strains of bacteria or yeast are genetically engineered to overproduce cytidine triphosphate, which is then extracted and purified through various chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

Cytidine-5’-triphosphate disodium salt undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Phosphorylation: Produces cytidine diphosphate and adenosine diphosphate.

    Hydrolysis: Results in cytidine diphosphate and inorganic phosphate.

    Substitution: Leads to the formation of RNA strands.

Scientific Research Applications

Cytidine-5’-triphosphate disodium salt has a wide range of applications in scientific research:

Mechanism of Action

Cytidine-5’-triphosphate disodium salt exerts its effects primarily through its role as a substrate in RNA synthesis. It is incorporated into RNA by RNA polymerase during transcription. Additionally, it acts as a coenzyme in various biochemical reactions, including the synthesis of phospholipids and glycoproteins. The molecular targets include RNA polymerase and enzymes involved in nucleotide metabolism .

Comparison with Similar Compounds

Similar Compounds

  • Adenosine-5’-triphosphate (ATP)
  • Guanosine-5’-triphosphate (GTP)
  • Uridine-5’-triphosphate (UTP)

Uniqueness

Cytidine-5’-triphosphate disodium salt is unique due to its specific role in the synthesis of cytidine-containing RNA sequences. Unlike ATP, GTP, and UTP, which are involved in various energy transfer and signaling processes, cytidine-5’-triphosphate is primarily focused on RNA synthesis and specific biochemical pathways .

Properties

Molecular Formula

C9H14N3Na2O14P3

Molecular Weight

527.12 g/mol

IUPAC Name

disodium;[[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate

InChI

InChI=1S/C9H16N3O14P3.2Na/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H2,10,11,15)(H2,16,17,18);;/q;2*+1/p-2

InChI Key

NFQMDTRPCFJJND-UHFFFAOYSA-L

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+]

Origin of Product

United States

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